

comparative analysis of ceftazidime against ESBL-producing Enterobacteriaceae

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

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Ceftazidime vs. ESBL-Producing Enterobacteriaceae: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

The emergence and global spread of extended-spectrum β -lactamase (ESBL)-producing Enterobacteriaceae represent a significant challenge to antimicrobial therapy. These organisms produce enzymes that hydrolyze and inactivate a wide range of β -lactam antibiotics, including third-generation cephalosporins like ceftazidime. This guide provides a comparative analysis of ceftazidime's efficacy against these resistant pathogens, presenting in vitro susceptibility data, clinical outcomes from comparative studies, and detailed experimental protocols.

In Vitro Efficacy: A Quantitative Comparison

The in vitro activity of ceftazidime, both alone and in combination with β -lactamase inhibitors, against ESBL-producing *Escherichia coli* and *Klebsiella pneumoniae* has been extensively studied. The following tables summarize the minimum inhibitory concentration (MIC) data (MIC₅₀ and MIC₉₀) and susceptibility rates for ceftazidime and its key comparators.

Table 1: Comparative In Vitro Activity (MIC in $\mu\text{g/mL}$) Against ESBL-Producing *Escherichia coli*

Antibiotic	MIC ₅₀	MIC ₉₀	Reference(s)
Ceftazidime	16 - >64	64 - >256	[1]
Ceftazidime/avibactam	0.12 - 0.25	0.25 - 0.5	[2][3]
Meropenem	≤0.06 - 0.25	≤0.06 - 0.25	[2][4]
Imipenem	0.5	0.5	[5]
Piperacillin/tazobactam	8	256	[6]
Ceftolozane/tazobactam	0.5	2 - 4	[7][8]

Table 2: Comparative In Vitro Activity (MIC in µg/mL) Against ESBL-Producing *Klebsiella pneumoniae*

Antibiotic	MIC ₅₀	MIC ₉₀	Reference(s)
Ceftazidime	32 - >64	>64 - >256	[1]
Ceftazidime/avibactam	0.12 - 0.5	0.25 - 2	[2][3]
Meropenem	0.032 - ≤0.06	0.064 - 0.12	[9]
Imipenem	0.5	2	[5]
Piperacillin/tazobactam	8	>512	[6]
Ceftolozane/tazobactam	1 - 32	32 - >32	[7][10]

Table 3: Comparative Susceptibility Rates (%) Against ESBL-Producing Enterobacteriaceae

Antibiotic	E. coli	K. pneumoniae	Reference(s)
Ceftazidime/avibactam	~99%	~99%	[2]
Meropenem	100%	100%	[11]
Imipenem	100%	>97%	[5][12]
Piperacillin/tazobactam	80%	60%	[6]
Ceftolozane/tazobactam	91.3%	65.6%	[7]

Clinical Efficacy: A Review of Comparative Trials

Clinical trials have demonstrated that while ceftazidime monotherapy is generally ineffective against serious infections caused by ESBL-producing Enterobacteriaceae, the combination with avibactam restores its activity.

A systematic review and meta-analysis of five randomized controlled trials showed that ceftazidime/avibactam had a clinical response rate of 91% in patients with infections caused by ESBL-producing organisms, which was comparable to the 89% response rate in patients treated with carbapenems.[3][13] For complicated intra-abdominal infections (cIAI) caused by ESBL-producing Enterobacterales, ceftazidime/avibactam achieved high cure rates (90.5–92.5%), slightly outperforming meropenem (84.9–85.4%).[2] In contrast, a study on bloodstream infections caused by ceftriaxone-resistant E. coli or K. pneumoniae found that patients treated with piperacillin-tazobactam had a higher 30-day mortality rate (12.3%) compared to those treated with meropenem (3.7%).[14]

Experimental Protocols

Accurate and standardized methodologies are crucial for the in vitro assessment of antimicrobial agents. Below are detailed protocols for key susceptibility testing methods based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

- **Inoculum Preparation:** Prepare a bacterial suspension from 3-5 isolated colonies on a non-selective agar plate, adjusting the turbidity to match a 0.5 McFarland standard.
- **Antibiotic Dilution:** Prepare serial two-fold dilutions of the antimicrobial agents in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
- **Inoculation:** Dilute the standardized bacterial suspension in CAMHB and add it to each well of the microtiter plate to achieve a final concentration of approximately 5×10^5 CFU/mL.
- **Incubation:** Incubate the plates at $35^\circ\text{C} \pm 2^\circ\text{C}$ for 16-20 hours in ambient air.
- **Interpretation:** The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Disk Diffusion (Kirby-Bauer) Method

- **Inoculum Preparation:** Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
- **Inoculation:** Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar (MHA) plate.
- **Disk Application:** Aseptically apply antimicrobial-impregnated disks to the surface of the inoculated MHA plate, ensuring they are at least 24 mm apart.
- **Incubation:** Invert the plates and incubate at $35^\circ\text{C} \pm 2^\circ\text{C}$ for 16-20 hours.
- **Interpretation:** Measure the diameter of the zones of complete growth inhibition in millimeters and interpret the results as susceptible, intermediate, or resistant based on CLSI breakpoints.

ESBL Confirmatory Test (CLSI)

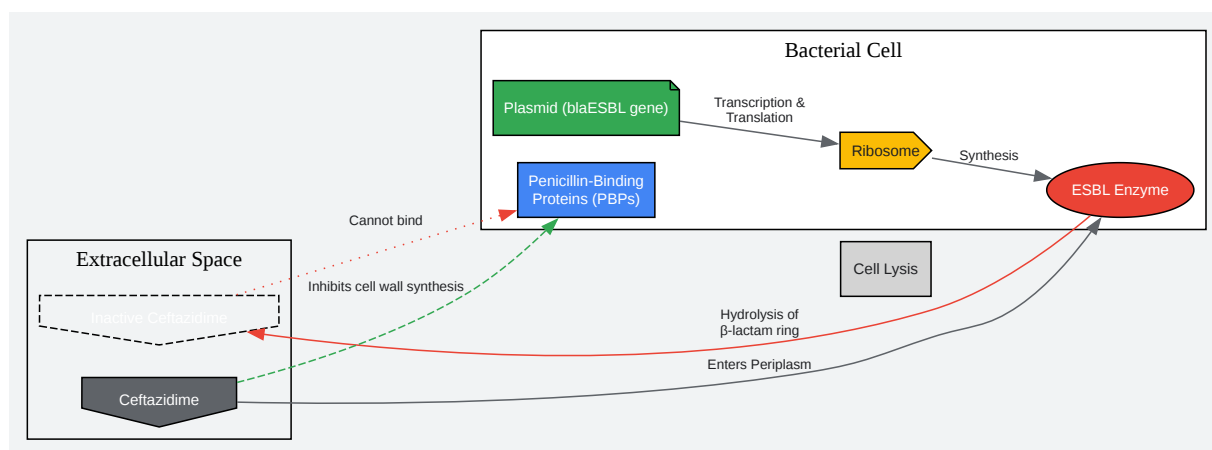
- **Procedure:** Perform a disk diffusion test using both a ceftazidime (30 μg) disk and a cefotaxime (30 μg) disk, and their respective combination disks containing clavulanic acid

(10 µg).

- Interpretation: A ≥ 5 mm increase in the zone diameter for either combination disk compared to its corresponding single-agent disk is considered a positive result for ESBL production.[15]

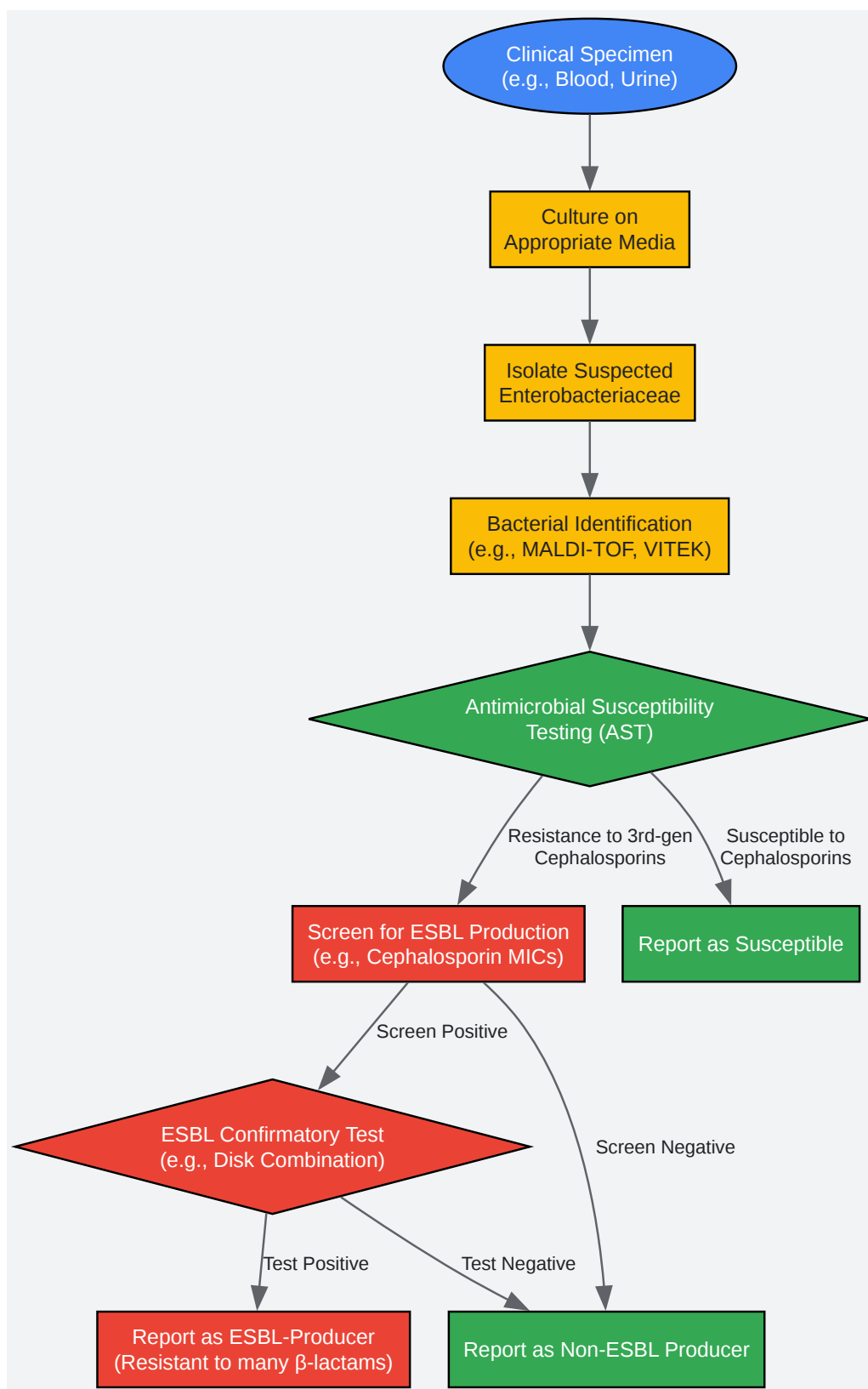
Visualizing the Mechanisms and Workflows

To better understand the underlying principles of resistance and the laboratory processes for its detection, the following diagrams are provided.



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Mechanism of ESBL-mediated ceftazidime resistance.



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Workflow for identification and testing of ESBL-producers.

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- To cite this document: BenchChem. [comparative analysis of ceftazidime against ESBL-producing Enterobacteriaceae]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7887694#comparative-analysis-of-ceftazidime-against-esbl-producing-enterobacteriaceae>]

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